Synthesis of Butyl Decyl Adipate from Adipic Acid: An In-depth Technical Guide
Synthesis of Butyl Decyl Adipate from Adipic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl decyl adipate, a mixed ester of adipic acid, which finds applications as a plasticizer and lubricant. This document details potential synthetic strategies, experimental protocols derived from established esterification procedures, and relevant quantitative data to inform laboratory-scale and pilot-plant production.
Introduction
Butyl decyl adipate is an asymmetrical diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physical and chemical properties, making it a desirable component in various formulations. The synthesis of such mixed esters requires careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of symmetrical diesters (dibutyl adipate and didecyl adipate). This guide explores the prevalent methods for the synthesis of adipate esters and adapts them for the specific preparation of butyl decyl adipate.
Synthetic Strategies and Reaction Pathways
The synthesis of butyl decyl adipate from adipic acid, butanol, and decanol is a classic example of Fischer-Speier esterification. Due to the difunctional nature of adipic acid, a direct one-pot reaction with both alcohols will result in a mixture of three products: dibutyl adipate, didecyl adipate, and the desired butyl decyl adipate. To achieve a high yield of the asymmetric ester, a two-step sequential esterification is the most logical and controllable approach.
A plausible synthetic pathway involves the initial formation of a monoester, followed by the esterification of the remaining carboxylic acid group with the second alcohol.
Caption: Proposed two-step synthesis pathway for butyl decyl adipate.
An alternative, though potentially less selective, approach is a one-pot synthesis where a specific molar ratio of the two alcohols is used to statistically favor the formation of the mixed ester.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of dialkyl adipates.[1][2][3] Researchers should optimize these protocols based on their specific laboratory conditions and desired product purity.
Two-Step Synthesis of Butyl Decyl Adipate
This method involves the initial synthesis of the butyl adipate monoester, followed by esterification with decanol.
Step 1: Synthesis of Butyl Adipate Monoester
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Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.
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Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 - 1.2 mol), an acid catalyst such as p-toluenesulfonic acid (0.02 mol), and a water-entraining solvent like toluene (200 mL). The slight excess of butanol can be omitted if precise control is required, though this may lead to longer reaction times.
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Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by periodically determining the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water (1 mol) for mono-esterification is collected.
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Work-up: Once the mono-esterification is complete, cool the reaction mixture. The toluene and excess butanol can be removed under reduced pressure. The crude monoester may be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of Butyl Decyl Adipate
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Reaction Setup: To the flask containing the crude butyl adipate monoester, add n-decanol (1.0 - 1.2 mol), the acid catalyst (if not carried over from the previous step), and fresh toluene.
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Reaction: Reheat the mixture to reflux and collect the water of esterification in the Dean-Stark trap. Monitor the reaction until the second theoretical amount of water is collected.
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Purification:
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Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the toluene by rotary evaporation.
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The crude butyl decyl adipate can be purified by vacuum distillation to separate it from any remaining starting materials and symmetrical diester byproducts.
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One-Pot Synthesis of Butyl Decyl Adipate
This method is less controlled but may be suitable for some applications.
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Reaction Setup: Use the same setup as for the two-step synthesis.
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Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 mol), n-decanol (1.0 mol), an acid catalyst (e.g., concentrated sulfuric acid, 1-2% by weight of adipic acid), and toluene.[4]
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Reaction: Heat the mixture to reflux and continuously remove the water formed using the Dean-Stark trap. The reaction is typically continued until no more water is collected.
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Work-up and Purification: Follow the same neutralization, washing, drying, and purification steps as described in the two-step synthesis. The final product will be a mixture of the three possible diesters and will require careful fractional distillation to isolate the butyl decyl adipate.
Caption: General experimental workflow for the synthesis of butyl decyl adipate.
Quantitative Data and Reaction Parameters
Table 1: Reaction Conditions for the Synthesis of Dialkyl Adipates
| Ester Product | Alcohols | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Di-n-butyl adipate | n-Butanol | Ionic Liquid | 4:1 | 80 | 120 min | >99 | [5] |
| Di-n-butyl adipate | n-Butanol | MOFs | 10:1 | 190 | 60 min | 99.9 | [5] |
| Di(2-ethylhexyl) adipate | 2-Ethylhexanol | Candida Antarctica Lipase B | - | 50 | 180 min | ~100 | [5] |
| Butyl phenoxyethyl adipate | Butanol, Phenoxyethanol | - | 1:1 (step 1), 1.2:1 (step 2) | Reflux | 1h (step 1), 2h (step 2) | 86.7 | [3] |
| Dibutyl adipate | n-Butanol | FeCl₃·6H₂O (Microwave) | 40:1 | - | 30 min | 88.8 |
Table 2: Catalyst Performance in Adipate Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Typical Loading |
| Mineral Acids (H₂SO₄) | Low cost, high activity. | Equipment corrosion, difficult to remove, environmental concerns. | 1-2 wt% of acid |
| p-Toluenesulfonic acid | Solid, easier to handle than H₂SO₄. | Still corrosive and requires neutralization. | 1-5 mol% |
| Ionic Liquids | High activity and selectivity, recyclable. | Higher cost. | 15 mol% |
| Enzymes (Lipases) | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, potential for denaturation at high temperatures. | Varies |
| Metal-Organic Frameworks (MOFs) | High catalytic activity. | Cost and stability can be concerns. | 1 mol% |
Conclusion
The synthesis of butyl decyl adipate from adipic acid is best approached through a two-step sequential esterification to ensure high product selectivity. By first synthesizing the butyl adipate monoester and then reacting it with decanol, the formation of symmetric diester byproducts can be minimized. The choice of catalyst and reaction conditions will depend on the desired purity, cost considerations, and environmental impact. The provided protocols and data serve as a robust starting point for the development and optimization of a laboratory-scale synthesis of butyl decyl adipate. Further research could focus on the development of a selective one-pot synthesis method, potentially through the use of highly specific catalysts or by carefully controlling the reactivity of the two alcohols.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN106518679A - Method for preparing di-n-butyl adipate - Google Patents [patents.google.com]
- 3. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
